molecular formula C6H9N3O2 B6146259 2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid CAS No. 2138564-60-8

2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid

Cat. No.: B6146259
CAS No.: 2138564-60-8
M. Wt: 155.2
InChI Key:
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Description

2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid can be achieved through a series of chemical reactions. One common method involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide. The reaction is typically carried out in the presence of a copper(I) catalyst, which facilitates the formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient and sustainable production of the compound by optimizing reaction conditions such as temperature, pressure, and flow rates. The use of metal-free processes and environmentally benign solvents further enhances the sustainability of the production method .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.

Scientific Research Applications

2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring is known to interact with various biological targets, including enzymes involved in metabolic pathways and receptors on cell surfaces .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,4-triazol-1-yl)acetic acid
  • 2-(1H-1,2,4-triazol-5-yl)pyridine
  • 1-benzyl-1H-1,2,3-triazole

Uniqueness

2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the triazole ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other triazole derivatives. The presence of the methyl group at the 2-position and the propanoic acid moiety further differentiates it from similar compounds .

Properties

CAS No.

2138564-60-8

Molecular Formula

C6H9N3O2

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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